Cas no 1804861-48-0 (2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde)

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde
-
- インチ: 1S/C8H5ClF3NO/c9-5-1-4(3-14)7(13)6(2-5)8(10,11)12/h1-3H,13H2
- InChIKey: YVVZADRDHCZWST-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C(=C(C(F)(F)F)C=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 221
- XLogP3: 2.8
- トポロジー分子極性表面積: 43.1
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000578-250mg |
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |
1804861-48-0 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A014000578-500mg |
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |
1804861-48-0 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
Alichem | A014000578-1g |
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |
1804861-48-0 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehydeに関する追加情報
Comprehensive Overview of 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 1804861-48-0)
2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 1804861-48-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique molecular structure featuring an amino group, a chloro substituent, and a trifluoromethyl group, serves as a versatile intermediate in synthetic chemistry. Its benzaldehyde backbone further enhances its reactivity, making it a valuable building block for complex molecular architectures.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced bioavailability and metabolic stability, which are critical in drug discovery. Researchers frequently search for "2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde uses" or "CAS 1804861-48-0 applications" to explore its potential in designing novel therapeutics. The compound's chloro and trifluoromethyl groups contribute to its lipophilicity, a property highly sought after in the development of central nervous system (CNS) drugs and agrochemicals.
From an industrial perspective, 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde is often synthesized via multi-step organic reactions, including halogenation and amination processes. Its CAS number 1804861-48-0 is a key identifier for procurement and regulatory compliance. Laboratories and manufacturers prioritize "high-purity 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde" to ensure optimal performance in downstream applications. The compound's stability under various conditions also makes it a candidate for advanced material synthesis, such as liquid crystals and polymers.
Environmental and safety considerations are paramount when handling 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde. While it is not classified as a hazardous material, proper storage in cool, dry environments is recommended to maintain its integrity. Searches like "CAS 1804861-48-0 safety data" reflect the growing emphasis on workplace safety and regulatory adherence. Additionally, the compound's role in green chemistry initiatives is being explored, aligning with global trends toward sustainable chemical practices.
The pharmaceutical industry particularly values 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde for its potential in creating kinase inhibitors and antimicrobial agents. Queries such as "trifluoromethyl benzaldehyde derivatives in drug design" highlight its relevance in modern medicinal chemistry. Its ability to act as a precursor for heterocyclic compounds further expands its utility, catering to the rising demand for innovative therapeutic solutions.
In agrochemical research, this compound's derivatives are investigated for their pesticidal and herbicidal properties. The chloro and trifluoromethyl moieties enhance the bioactivity of resulting molecules, addressing challenges in crop protection. Keywords like "2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde synthesis" and "agrochemical intermediates" are frequently associated with its applications in this sector.
To conclude, 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 1804861-48-0) stands as a pivotal compound in multiple scientific domains. Its structural features and reactivity profile make it indispensable for researchers and industries alike. As innovation continues to drive demand for specialized intermediates, this compound will likely remain at the forefront of cutting-edge chemical development.
1804861-48-0 (2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde) Related Products
- 175599-84-5(Ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate)
- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)
- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)
- 1443286-95-0(5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 66552-40-7(2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate)
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)




